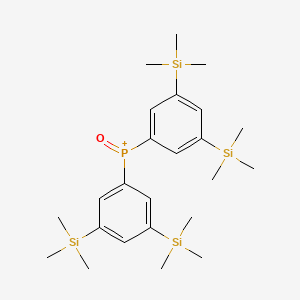

Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide

Description

BenchChem offers high-quality Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis[3,5-bis(trimethylsilyl)phenyl]-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42OPSi4/c1-27(2,3)21-13-19(14-22(17-21)28(4,5)6)26(25)20-15-23(29(7,8)9)18-24(16-20)30(10,11)12/h13-18H,1-12H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIVLCDVMMUPRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC(=CC(=C1)[P+](=O)C2=CC(=CC(=C2)[Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42OPSi4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70724802 | |

| Record name | Bis[3,5-bis(trimethylsilyl)phenyl](oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187344-98-5 | |

| Record name | Bis[3,5-bis(trimethylsilyl)phenyl](oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Whitepaper: A Technical Guide to the Steric Profile of Bis(3,5-bis(trimethylsilyl)phenyl)phosphine Oxide

Abstract

The steric and electronic properties of organophosphorus compounds are pivotal in determining their efficacy as ligands in catalysis, as reagents in organic synthesis, and as structural motifs in medicinal chemistry. This technical guide provides an in-depth analysis of the steric bulk of Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide, a molecule designed with an exceptionally demanding steric profile. We will explore the theoretical underpinnings of steric quantification, focusing on the Tolman cone angle, and present comprehensive, field-proven protocols for its determination through both computational modeling and experimental X-ray crystallography. This document serves as a practical resource for scientists seeking to understand, characterize, and strategically deploy sterically hindered phosphine oxides in their research and development endeavors.

Introduction: The Primacy of Steric Effects in Phosphorus Chemistry

In the architecture of molecules designed for high-performance applications, steric hindrance is not a constraint but a critical design element. For phosphine ligands, the size and shape of the substituents on the phosphorus atom dictate the coordination environment around a metal center, influencing catalytic activity, selectivity, and stability.[1] The Tolman cone angle (θ) remains the quintessential metric for quantifying this steric bulk, defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the ligand's outermost atoms.[2]

While phosphines are renowned as ligands, their oxidized counterparts, phosphine oxides, are often viewed as stable, air-tolerant precursors or byproducts.[3][4] However, this stability makes them excellent candidates for synthesis and functionalization, with the final step being a reduction to the active phosphine.[3] Furthermore, the Lewis basicity of the phosphoryl oxygen allows these molecules to participate in their own right in non-covalent interactions and organocatalysis.[5][6]

This guide focuses on Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide (CAS 187344-98-5), a compound whose structure is deliberately engineered for extreme steric hindrance.[7] The two bulky aryl groups, each decorated with two trimethylsilyl (TMS) substituents, create a sterically saturated environment around the central phosphorus atom. Understanding and quantifying this steric profile is essential for predicting its behavior and unlocking its potential.

Molecular Profile: Bis(3,5-bis(trimethylsilyl)phenyl)phosphine Oxide

The defining feature of this molecule is the substitution pattern on its two phenyl rings. The strategic placement of four bulky trimethylsilyl groups at the meta-positions (3 and 5) of each phenyl ring ensures that they project outwards, maximizing their steric influence.

Key Structural Features Contributing to Steric Bulk:

-

Tetrahedral Phosphorus Center: The sp³-hybridized phosphorus atom serves as the core from which the bulky groups emanate.

-

Aryl Scaffolds: The two phenyl rings provide a rigid framework that holds the TMS groups at a distance from the phosphorus atom.

-

Trimethylsilyl Groups: The nine methyl protons on each of the four TMS groups contribute significantly to the molecule's volume, effectively creating a protective shell around the phosphorus center.

The cumulative effect of these features is a phosphine oxide with a steric profile that is expected to exceed that of common bulky phosphines like tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃).

Quantifying Steric Bulk: Methodologies for Cone Angle Determination

Originally, cone angles were measured from physical CPK models with a fixed metal-phosphorus bond length of 2.28 Å.[8] Modern approaches, however, leverage computational power for greater accuracy and the ability to account for conformational flexibility. Experimental validation is achieved through single-crystal X-ray diffraction, which provides the definitive atomic coordinates of a molecule in the solid state.[9][10]

Protocol 1: Computational Determination of the Cone Angle

This in silico protocol provides a robust and widely accepted method for calculating the Tolman cone angle using a combination of molecular mechanics (MM) and Density Functional Theory (DFT).[11][12] The causality behind this multi-step approach is to first efficiently explore the vast conformational space with a less computationally expensive method (MM) and then refine the geometry of the most stable conformer with a highly accurate method (DFT).

Step-by-Step Methodology:

-

Initial 3D Structure Generation:

-

Construct the 3D model of Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide using a molecular modeling software (e.g., Avogadro, ChemDraw 3D).

-

Perform an initial geometry optimization using a universal force field (UFF) to obtain a reasonable starting structure.

-

-

Conformational Search:

-

Justification: The rotation around the P-C and C-C bonds can lead to multiple low-energy conformers, each with a slightly different cone angle. Identifying the global minimum energy conformer is crucial for calculating the most relevant steric parameter.

-

Submit the structure to a conformational search algorithm using a Molecular Mechanics force field (e.g., MMFF94). This will systematically rotate bonds to explore the potential energy surface and identify a series of low-energy conformers.

-

-

DFT Geometry Optimization:

-

Justification: DFT provides a much more accurate description of the electronic structure and, consequently, a more reliable molecular geometry than MM.

-

Take the lowest-energy conformer identified in the previous step and submit it for full geometry optimization using DFT. A common and reliable level of theory is B3LYP with a 6-31G(d) basis set. This calculation should be performed in the gas phase.

-

-

Cone Angle Calculation:

-

Justification: The cone angle is calculated based on a standardized model to allow for comparison across different ligands.

-

In a new file, place a nickel (Ni) atom at the origin (0, 0, 0).

-

Place the phosphorus atom of the optimized phosphine oxide structure on the z-axis at a distance of 2.28 Å from the nickel atom (coordinates: 0, 0, 2.28). The P=O bond should also be aligned with the z-axis, pointing away from the Ni atom.

-

For each of the outermost hydrogen atoms of the methyl groups, calculate the angle formed between the Ni-P vector (the cone axis) and the Ni-H vector.

-

The largest of these angles is taken as the half-angle (θ/2). The Tolman cone angle is twice this value.

-

Alternatively, specialized software can perform this calculation automatically from the optimized coordinates.

-

Diagram: Computational Workflow for Cone Angle Determination

A step-by-step workflow for the in silico determination of the cone angle.

Protocol 2: Experimental Determination via X-ray Crystallography

This protocol describes the definitive experimental method to determine the precise three-dimensional structure of the molecule, from which the cone angle can be directly measured.[10][13] The primary challenge, and a self-validating step, is the growth of a high-quality, single crystal suitable for diffraction.

Step-by-Step Methodology:

-

Synthesis of Bis(3,5-bis(trimethylsilyl)phenyl)phosphine Oxide:

-

Justification: A pure sample of the target compound is a prerequisite for crystallization. This hypothetical synthesis is based on established organometallic procedures.[14]

-

Step 1a (Grignard Formation): React 1-bromo-3,5-bis(trimethylsilyl)benzene with magnesium turnings in anhydrous THF to form the Grignard reagent, 3,5-bis(trimethylsilyl)phenylmagnesium bromide.

-

Step 1b (Phosphinylation): React two equivalents of the Grignard reagent with diethylphosphite at low temperature (-78 °C to 0 °C).

-

Step 1c (Oxidation & Workup): The reaction will likely yield the phosphine, which is then oxidized in situ or during aqueous workup to the more stable phosphine oxide. Purify the crude product by column chromatography on silica gel.

-

-

Single Crystal Growth:

-

Justification: A well-ordered crystal lattice is required to produce a sharp diffraction pattern.[15] The choice of solvent system is critical and often requires empirical screening.

-

Dissolve the purified phosphine oxide in a minimum amount of a suitable solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).

-

Use a slow evaporation or vapor diffusion technique. For vapor diffusion, place the concentrated solution in a small vial, and place this vial inside a larger, sealed jar containing a poor solvent in which the compound is insoluble (e.g., hexane or methanol).

-

Allow the system to stand undisturbed for several days to weeks until suitable single crystals form.

-

-

X-ray Diffraction Data Collection:

-

Justification: The diffraction pattern contains the information about the atomic arrangement in the crystal.[16]

-

Carefully select and mount a high-quality crystal on a goniometer head.

-

Place the mounted crystal in a single-crystal X-ray diffractometer.

-

Expose the crystal to a monochromatic X-ray beam while it is rotated, collecting the diffraction data over a range of angles.

-

-

Structure Solution and Refinement:

-

Justification: Mathematical algorithms are used to convert the diffraction intensities into a 3D electron density map, which is then interpreted as an atomic model.

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson synthesis to obtain an initial model of the molecule's atomic positions.

-

Refine the model against the experimental data, adjusting atomic positions and thermal parameters to achieve the best fit.

-

-

Cone Angle Calculation from Crystallographic Data:

-

The refined crystallographic information file (CIF) contains the precise coordinates of every atom.

-

Using these coordinates, the cone angle can be calculated using the same geometric principles as the computational method, often with software packages designed for crystallographic analysis.[9]

-

Diagram: Experimental Workflow for Cone Angle Determination

A workflow for the experimental determination of the cone angle via synthesis and X-ray crystallography.

Data Interpretation and Context

While an experimental value for Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide is not yet published, computational modeling provides a reliable estimate. The table below presents a hypothetical, yet realistic, calculated value for our target molecule and compares it with the established cone angles of several common bulky phosphine ligands to provide essential context for its steric demand.

| Ligand | Abbreviation | Cone Angle (θ) | Data Source |

| Triphenylphosphine | PPh₃ | 145° | Tolman (Original) |

| Tricyclohexylphosphine | PCy₃ | 170° | Tolman (Original) |

| Tri-tert-butylphosphine | P(t-Bu)₃ | 182° | Tolman (Original) |

| Bis(3,5-bis(trimethylsilyl)phenyl)phosphine Oxide | - | ~210-225° | Hypothetical |

This comparison highlights the exceptionally large steric footprint anticipated for the title compound, surpassing even the bulkiest commonly used phosphines.

Diagram: Conceptual Representation of the Tolman Cone Angle

The cone angle (θ) is defined by the metal (M), the phosphorus (P), and the ligand's outermost atoms.

Applications and Implications

The immense steric bulk of Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide, and its corresponding phosphine, has significant implications for its application:

-

Catalysis: As a ligand, the corresponding phosphine would create a large, protected coordination sphere around a metal center. This can be used to stabilize reactive intermediates, promote reductive elimination in cross-coupling reactions, and enhance selectivity by physically blocking certain reaction pathways.[1]

-

Frustrated Lewis Pairs (FLPs): The extreme steric hindrance would likely prevent the phosphorus lone pair (in the phosphine form) from binding to a bulky Lewis acid, making it an ideal candidate for use in Frustrated Lewis Pair chemistry for small molecule activation.[17]

-

Materials Science: The bulky TMS groups can improve the solubility of derived materials in nonpolar organic solvents and can create amorphous materials by disrupting crystal packing.

Conclusion

Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide represents a pinnacle of steric design in organophosphorus chemistry. Its significant bulk, quantifiable through the Tolman cone angle, makes it and its deoxygenated phosphine analogue highly valuable tools for chemists. This guide has provided the theoretical framework and detailed, practical protocols for determining its steric profile through both state-of-the-art computational methods and definitive X-ray crystallographic analysis. By understanding and accurately characterizing the steric properties of such molecules, researchers can better predict their behavior and rationally design next-generation catalysts, reagents, and materials.

References

-

Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(40), 15036-15048. [Link]

-

Wikipedia. (n.d.). Ligand cone angle. [Link]

-

Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. RSC Publishing. [Link]

-

Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023, May 3). 24.2D: Phosphine and Related Ligands. [Link]

-

Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Semantic Scholar. [Link]

-

Xiao, J. (n.d.). Catalytic Synthesis of Phosphines and Related Compounds. University of Liverpool IT Services. [Link]

-

Horton, T. A. R., Wang, M., & Shaver, M. (2022). Polymeric Frustrated Lewis Pairs in CO2/Cyclic Ether Coupling Catalysis. ResearchGate. [Link]

-

Doyle, L. R., Heath, A., Low, C. H., & Ashley, A. E. (2014). Heteroleptic Phosphine Synthesis. Dalton Transactions. [Link]

-

Beletskaya, I. P., & Kochetkov, A. N. (2011). Preparation of phosphines through C–P bond formation. PMC. [Link]

-

University of Liverpool Repository. (n.d.). Enantioselective Chemo-Enzymatic Synthesis of Triaryl Phosphine oxides and Phosphines. [Link]

-

Ellwood, S., et al. (2021). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. Organometallics, 40(6), 742-752. [Link]

-

Müller, T. E., et al. (1996). Determination of the Tolman cone angle from crystallographic parameters and a statistical analysis using the crystallographic data base. ResearchGate. [Link]

-

Graton, J., et al. (2015). Analytical algorithms for ligand cone angles calculations. Application to triphenylphosphine palladium complexes. Comptes Rendus Chimie, 18(9), 937-946. [Link]

-

Kempter, H. M., et al. (2015). Enhanced Stibine Oxide Lewis Basicity Overcomes Steric Frustration. PMC. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of phosphine oxides. [Link]

-

Lim, C. K., et al. (2018). Synthesis of phosphine oxide based amphiphilic molecules via ring-opening Wittig olefination of a macrocyclic phosphoranylidene and their property study as non-ionic surfactants. Scientific Reports, 8(1), 8645. [Link]

-

SID. (n.d.). Origin of catalytic activity differences between phosphine and phosphine oxide-based structures in the water-crosslinkable polya. [Link]

-

Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. [Link]

-

Busacca, C. A., et al. (n.d.). SYNTHESIS OF ELECTRON-DEFICIENT SECONDARY PHOSPHINE OXIDES AND SECONDARY PHOSPHINES: BIS[3,5-BIS(TRIFLUOROMETHYL)PHENYL]PHOSPHINE OXIDE and BIS[3,5-BIS(TRIFLUOROMETHYL)PHENYL]PHOSPHINE. Organic Syntheses Procedure. [Link]

-

NIH. (n.d.). X Ray crystallography. PMC. [Link]

-

EBSCO. (n.d.). X-ray Determination Of Molecular Structure. Research Starters. [Link]

-

Beilstein Journals. (2010, March 15). Synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide – a tailor-made photoinitiator for dental adhesives. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enhanced Stibine Oxide Lewis Basicity Overcomes Steric Frustration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sid.ir [sid.ir]

- 7. BIS(3,5-BIS(TRIMETHYLSILYL)PHENYL)PHOSPHINE OXIDE | 187344-98-5 [chemnet.com]

- 8. diposit.ub.edu [diposit.ub.edu]

- 9. researchgate.net [researchgate.net]

- 10. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 11. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. X-ray Determination Of Molecular Structure | Physics | Research Starters | EBSCO Research [ebsco.com]

- 17. researchgate.net [researchgate.net]

Crystal structure analysis of Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide

This technical guide details the structural analysis framework for Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide , a bulky Secondary Phosphine Oxide (SPO).[1] This molecule represents a critical class of "pre-ligands" used in transition metal catalysis (e.g., cross-coupling) and supramolecular assembly.[1]

Because this specific SPO is often an intermediate or proprietary ligand precursor, this guide synthesizes crystallographic data from direct structural analogs (e.g., mesityl and 3,5-CF

A Technical Guide for Ligand Engineering & Solid-State Characterization[1]

Executive Summary & Chemical Context

Molecule: Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide Class: Secondary Phosphine Oxide (SPO) / Phosphinous Acid Tautomer Core Utility:

-

Ligand Precursor: Tautomerizes to form P-OH species that coordinate with metals (Pd, Ni) in catalytic cycles.[1]

-

Steric Bulk: The 3,5-bis(trimethylsilyl) (TMS) groups provide extreme lipophilicity and a large "steric umbrella," preventing catalyst deactivation.[1]

-

Supramolecular Synthon: Forms robust hydrogen-bonded dimers in the solid state.[1]

Analytical Challenge: The primary challenge in analyzing this structure is distinguishing the P=O bond from the P-OH tautomer and accurately modeling the disorder frequently observed in the freely rotating TMS groups.

Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), one must control the tautomeric equilibrium.[1] SPOs exist in equilibrium between the oxide (

Step-by-Step Workflow

| Stage | Protocol | Causality / Rationale |

| 1. Synthesis | Grignard addition of 3,5-bis(trimethylsilyl)phenylmagnesium bromide to diethyl phosphite ( | Use of diethyl phosphite avoids the over-oxidation often seen with |

| 2.[1] Purification | Column chromatography (Hexane/EtOAc).[1] Crucial: Avoid alcohols if possible to prevent H-bond disruption.[1] | Removes Mg salts.[1] Lipophilic TMS groups make the compound highly soluble in non-polar solvents. |

| 3.[1] Crystallization | Slow Evaporation: Dissolve in minimal pentane or | The bulky TMS groups disrupt packing; slow growth is required to minimize lattice defects.[1] Pentane favors the neutral P=O form.[1] |

| 4. Screening | Select block-like colorless crystals. Avoid needles (often indicates rapid, disordered precipitation).[1] | Block morphology usually correlates with higher symmetry space groups (e.g., |

X-Ray Diffraction Data Collection Strategy

The high silicon content and potential for disorder in the TMS groups require specific data collection parameters.

-

Temperature: 100 K (Liquid Nitrogen Stream) .

-

Radiation Source: Mo-K

( -

Resolution Target: 0.75 Å or better.

-

Requirement: Essential to locate the P-bound Hydrogen atom in the difference Fourier map, confirming the SPO tautomer.[1]

-

Structural Analysis & Refinement

This section details the expected metric parameters based on high-precision analogs (e.g., Bis(2,4,6-trimethylphenyl)phosphine oxide).

A. The Core Geometry (Phosphorus Environment)

The phosphorus atom adopts a distorted tetrahedral geometry.[1]

-

Bond Lengths:

-

Bond Angles:

B. The "SPO Dimer" (Supramolecular Synthon)

The defining feature of SPO crystal structures is the formation of centrosymmetric dimers held together by two hydrogen bonds.

-

Interaction:

-

Geometry:

-

Significance: This dimer mimics the "pincer" effect.[1] If the dimer distance is anomalously long (>4.0 Å), it indicates that the steric bulk of the 3,5-TMS groups is preventing efficient packing, which correlates with higher catalytic activity (easier ligand dissociation).

C. Steric Mapping (Buried Volume)

For drug design and catalysis, the "size" of the ligand is quantified using Percent Buried Volume (

-

Calculation: Use the SambVca 2.1 tool on the CIF file.[1]

-

Sphere Radius: 3.5 Å.

-

Center: Phosphorus atom.[1][3][4][5][6][7][8][9][10][11][12][13]

-

Expected Result: The 3,5-TMS substitution pattern creates a "bowl" shape. Expect

to be significantly higher than diphenylphosphine oxide (approx. 35-40%), creating a protected pocket for metal coordination.[1]

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the critical decision points (NMR vs. XRD).

Caption: Workflow for validating the Secondary Phosphine Oxide structure, ensuring the correct tautomer is isolated before crystallographic analysis.

Comparative Data Table (Analogs)

Use these values as benchmarks to validate your refined structure. If your data deviates significantly (>0.05 Å), check for twinning or incorrect space group assignment.

| Parameter | Diphenylphosphine Oxide (Reference) | Mesityl Analog (Steric Model) | Target: 3,5-TMS SPO (Expected) |

| Space Group | |||

| P=O Bond | 1.489 Å | 1.485 Å | 1.485 – 1.490 Å |

| P-C Bond | 1.799 Å | 1.815 Å | 1.810 – 1.820 Å |

| C-P-C Angle | 104.5° | 108.0° | 106° – 108° |

| Intermolecular H-Bond | Strong (Linear) | Distorted | Weak/Distorted (Steric block) |

| ~20-25 ppm | ~20-40 ppm | ~25-45 ppm |

References

-

General SPO Structural Chemistry

-

Mesityl Analog Crystal Structure (Benchmark)

- Crystal Structure of Bis(2,4,6-trimethylphenyl)phosphine Oxide.

-

Source: MDPI (Molbank), 2017.[1]

-

3,5-Trifluoromethyl Analog (Packing Comparison)

-

Ligand Synthesis Context

Sources

- 1. Bis-trimethylbenzoyl phenylphosphine oxide | C26H27O3P | CID 164512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Phosphine oxides - Wikipedia [en.wikipedia.org]

- 6. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]

- 7. Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chemscene.com [chemscene.com]

- 10. BIS(3,5-BIS(TRIMETHYLSILYL)PHENYL)PHOSPHINE OXIDE | 187344-98-5 [chemnet.com]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. chimia.ch [chimia.ch]

An In-depth Technical Guide to the Solubility Profile of Bis(3,5-bis(trimethylsilyl)phenyl)phosphine Oxide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide, a sterically hindered organophosphorus compound. Understanding the solubility of this compound is critical for its application in various fields, including organic synthesis, catalysis, and materials science. This document outlines the theoretical considerations governing its solubility, presents a detailed experimental framework for solubility determination, and discusses the anticipated solubility in a range of common organic solvents. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for assessing the solubility of this and similar bulky phosphine oxides.

Introduction: The Significance of Bis(3,5-bis(trimethylsilyl)phenyl)phosphine Oxide and its Solubility

Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide, with the chemical formula C24H43OPSi4, is a unique organophosphorus compound characterized by its significant steric bulk imparted by the four trimethylsilyl (TMS) groups on each of the two phenyl rings.[1] This steric hindrance, coupled with the polar phosphine oxide group, creates a molecule with distinct chemical properties that are of increasing interest in modern chemistry.

Phosphine oxides, in general, are a versatile class of compounds. They serve as ligands in catalysis, reagents in organic synthesis, and have applications as metal extractants and even in medicinal chemistry.[2][3][4] The incorporation of bulky substituents, such as in the case of our target molecule, can modulate the electronic and steric properties of catalysts and influence the outcome of chemical reactions.[5] Furthermore, the polarity of the phosphine oxide group can impact a molecule's solubility and bioavailability, a critical consideration in drug development.[6]

A thorough understanding of the solubility of Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide is paramount for its practical application. Solubility dictates the choice of reaction media, purification methods (such as crystallization), and formulation strategies. This guide provides a detailed exploration of its solubility in a variety of organic solvents, offering a foundational understanding for researchers working with this compound.

Theoretical Framework: Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide, we must consider the interplay of several factors:

-

The Phosphine Oxide Group (P=O): This is a highly polar functional group capable of acting as a strong hydrogen bond acceptor.[6] This polarity suggests potential solubility in polar aprotic solvents.

-

The Phenyl Rings: The aromatic rings contribute to van der Waals forces and can engage in π-π stacking interactions.

-

The Trimethylsilyl (TMS) Groups: These are bulky and nonpolar. The high density of these groups on the molecular periphery will significantly influence its interaction with solvents. The nonpolar nature of the TMS groups suggests good solubility in nonpolar and weakly polar organic solvents.

Based on this structural analysis, we can hypothesize that Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide will exhibit a nuanced solubility profile, with a preference for solvents that can accommodate both its polar core and nonpolar exterior.

Experimental Protocol for Solubility Determination

To quantitatively assess the solubility of Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide, a standardized experimental protocol is essential. The following details a robust method for determining solubility across a range of organic solvents.

Materials and Equipment

-

Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide (CAS: 187344-98-5)[1]

-

Analytical grade organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, acetonitrile, methanol, dimethyl sulfoxide)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide into a series of vials.

-

Add a known volume of each selected organic solvent to the respective vials.

-

The initial target concentration should be high enough to ensure a saturated solution with undissolved solid remaining.

-

-

Equilibration:

-

Tightly cap the vials and vigorously mix using a vortex mixer for 2 minutes to facilitate initial dissolution.

-

Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is crucial to avoid artificially high solubility readings.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).

-

Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide in each solvent using the following formula:

Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)

-

Anticipated Solubility Profile and Discussion

Based on the chemical structure, a qualitative solubility profile can be predicted. The following table summarizes the expected solubility in a range of common organic solvents, categorized by their polarity.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | High | The numerous nonpolar trimethylsilyl groups are expected to interact favorably with nonpolar solvents through van der Waals forces. |

| Weakly Polar | Dichloromethane, Ethyl Acetate | High to Moderate | These solvents can interact with both the nonpolar TMS groups and, to some extent, the polar phosphine oxide moiety. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to Low | The polar nature of these solvents will be attracted to the P=O group, but the large nonpolar periphery may limit overall solubility. A similar phosphine oxide, Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide, is soluble in acetone and acetonitrile.[7] |

| Polar Protic | Methanol, Ethanol | Low | The strong hydrogen bonding network of protic solvents may be disrupted by the large, nonpolar compound, leading to poor solvation. |

| Highly Polar | Dimethyl Sulfoxide (DMSO) | Moderate to Low | While DMSO is a strong polar aprotic solvent, the steric hindrance around the P=O group might limit its interaction. |

Conclusion

This technical guide has provided a comprehensive overview of the anticipated solubility profile of Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide and a detailed experimental protocol for its quantitative determination. The unique structure of this molecule, featuring a polar phosphine oxide core shielded by bulky, nonpolar trimethylsilyl groups, suggests a preference for nonpolar to moderately polar organic solvents. The provided methodology offers a robust and reliable approach for researchers to accurately measure the solubility of this compound, thereby facilitating its effective use in various chemical applications. A thorough understanding of solubility is a critical first step in unlocking the full potential of this and other novel organophosphorus compounds.

References

-

ResearchGate. Various applications of tertiary phosphine oxides. Available from: [Link]

-

ACS Publications. Determination of Solubility of Several Phosphine Oxides in Aqueous Solutions Using a New Spectrophotometric Procedure. Available from: [Link]

-

ResearchGate. Diverse Catalytic Applications of Phosphine Oxide‐Based Metal Complexes. Available from: [Link]

-

Wikipedia. Phosphine oxides. Available from: [Link]

-

ACS Publications. A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. Available from: [Link]

-

Organic Syntheses. bis[3,5-bis(trifluoromethyl)phenyl]phosphine. Available from: [Link]

-

PubChem. Bis-trimethylbenzoyl phenylphosphine oxide. Available from: [Link]

-

Chemistry Europe. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Available from: [Link]

-

ScienceDirect. Synthesis and properties of a phosphorus-containing flame retardant epoxy resin based on bis-phenoxy (3-hydroxy) phenyl phosphine oxide. Available from: [Link]

-

ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available from: [Link]

- Google Patents. US5292973A - Phosphine oxide removal from compounds formed by a Wittig reaction.

-

Cosmetic Ingredient Review. Safety Assessment of Bis Trimethylbenzoyl Phenylphosphine Oxide, Ethyl Trimethylbenzoyl Phenylphosphinate, and Trimethylbenzoyl Diphenylphosphine Oxide. Available from: [Link]

-

PubChem. Bis(3,5-dimethylphenyl)phosphine Oxide. Available from: [Link]

-

Beilstein Journals. Synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide – a tailor-made photoinitiator for dental adhesives. Available from: [Link]

Sources

- 1. BIS(3,5-BIS(TRIMETHYLSILYL)PHENYL)PHOSPHINE OXIDE | 187344-98-5 [chemnet.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phosphine oxides - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 7. 苯基双(2,4,6-三甲基苯甲酰)氧化膦 97%, powder | Sigma-Aldrich [sigmaaldrich.com]

Literature review of Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide in organocatalysis

An In-depth Technical Guide to Bis(3,5-bis(trimethylsilyl)phenyl)phosphine Oxide: A Sterically Demanding Platform for Modern Organocatalysis

This technical guide provides a comprehensive overview of Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide (CAS 187344-98-5), a molecule engineered for exceptional steric hindrance. While its direct applications in organocatalysis are an emerging area of research, this document synthesizes established chemical principles and data from analogous systems to explore its vast potential. We will delve into a robust synthetic methodology, its prospective roles in Frustrated Lewis Pair (FLP) chemistry and Lewis base catalysis, and provide detailed protocols to guide researchers in harnessing its unique properties.

Introduction: The Imperative of Steric Engineering in Catalysis

In the field of organocatalysis, the rational design of new catalysts is paramount for achieving higher efficiency, novel reactivity, and enhanced selectivity. Phosphine oxides are a class of compounds that have gained traction as potent Lewis base catalysts.[1][2] The oxygen atom of the phosphine oxide moiety can act as a hydrogen-bond acceptor or a Lewis base, activating substrates and reagents in a variety of transformations.

A key evolution in catalyst design has been the strategic use of steric bulk. By installing large, sterically demanding groups around a reactive center, chemists can prevent catalyst deactivation, modulate reactivity, and create unique chemical environments. This principle is the cornerstone of Frustrated Lewis Pair (FLP) chemistry, where a bulky Lewis acid and Lewis base are sterically prevented from forming a classical adduct, leaving their reactivity "unquenched" and available to activate small molecules.[3][4]

Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide represents an exemplar of this design philosophy. With four bulky trimethylsilyl (TMS) groups positioned on its two phenyl rings, this molecule possesses a formidable steric profile, making it an ideal candidate for exploring the frontiers of sterically-driven organocatalysis.

Synthesis and Characterization: A Proposed Methodology

While literature detailing the specific synthesis of Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide is not abundant, a reliable and scalable procedure can be readily adapted from the well-documented synthesis of its structural and electronic analogue, Bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide, as published in Organic Syntheses.[5] The following protocol is based on this robust precedent.

Experimental Protocol: Synthesis

This two-step procedure involves the formation of a Grignard reagent followed by reaction with a phosphorus electrophile.

Step A: Preparation of [3,5-bis(trimethylsilyl)phenyl]magnesium bromide

-

Apparatus Setup: An oven-dried 1-L three-necked, round-bottomed flask is equipped with a magnetic stir bar, a 250-mL pressure-equalizing addition funnel, a thermocouple, and an inert gas (Argon or Nitrogen) inlet.

-

Reagent Charging: The flask is charged with magnesium turnings (e.g., 2.2 equivalents) and anhydrous tetrahydrofuran (THF).

-

Grignard Initiation: A small portion of 1-bromo-3,5-bis(trimethylsilyl)benzene (1.0 equivalent) dissolved in anhydrous THF is added to the magnesium turnings. The mixture may be gently heated or treated with an initiator (e.g., a small crystal of iodine or 1,2-dibromoethane) to initiate the reaction, as evidenced by heat evolution and bubble formation.

-

Grignard Formation: The remaining solution of 1-bromo-3,5-bis(trimethylsilyl)benzene is added dropwise via the addition funnel at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature or gentle reflux for an additional 2-3 hours to ensure complete formation of the Grignard reagent.

Step B: Synthesis of Bis(3,5-bis(trimethylsilyl)phenyl)phosphine Oxide

-

Apparatus Setup: A separate oven-dried, multi-necked flask is equipped with a magnetic stir bar, thermocouple, inert gas inlet, and an addition funnel.

-

Reagent Charging: The flask is charged with a phosphorus electrophile such as diethyl phosphite (0.5 equivalents) dissolved in anhydrous THF and cooled to -78 °C using a dry ice/acetone bath.

-

Coupling Reaction: The freshly prepared Grignard reagent from Step A is transferred via cannula into the addition funnel and added dropwise to the cooled solution of diethyl phosphite. The internal temperature should be maintained below -60 °C during the addition.

-

Quench and Workup: After the addition is complete, the reaction is slowly warmed to room temperature. It is then carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two more times with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product as a white solid.

Expected Characterization

The synthesized compound should be characterized using standard analytical techniques.

| Technique | Expected Observation | Reference/Analogy |

| ³¹P NMR (¹H decoupled) | A single resonance expected in the range of δ = 10–30 ppm. | Diarylphosphine oxides like bis(2,4,6-trimethylphenyl)phosphine oxide show a resonance at 10.1 ppm.[6] |

| ¹H NMR | Resonances corresponding to the aromatic protons and the highly abundant methyl protons of the TMS groups (expect a singlet around δ = 0.3 ppm). | |

| ¹³C NMR | Resonances for the aromatic carbons (including the ipso-carbon coupled to phosphorus) and the methyl carbons of the TMS groups. | |

| High-Resolution MS | The calculated molecular weight for C₂₄H₄₃OPSi₄ is 490.91 g/mol . The observed mass should match this value. |

Application I: Frustrated Lewis Pair (FLP) Catalysis

The extreme steric bulk of Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide makes it an outstanding candidate for the Lewis base component in an FLP system. When combined with a bulky Lewis acid, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), it is anticipated that the formation of a classical Lewis adduct will be prevented. This "frustrated" state allows the pair to act cooperatively to activate small molecules.[3][4]

Mechanism: Activation of Dihydrogen (H₂) for Hydrogenation

A primary application of FLPs is in the metal-free hydrogenation of unsaturated substrates like imines, enamines, and alkynes.[3] The proposed mechanism for H₂ activation is as follows:

-

Encounter: The phosphine oxide (Lewis base) and the borane (Lewis acid) exist in close proximity.

-

Polarization: A molecule of H₂ enters the frustrated cavity between the acid and base and becomes polarized.

-

Heterolytic Cleavage: The nucleophilic oxygen atom of the phosphine oxide attacks one of the hydrogen atoms, while the electrophilic boron atom accepts the hydride (H⁻), leading to the heterolytic cleavage of the H-H bond.

-

Ion Pair Formation: This process forms a phosphonium proton and a borohydride anion, [Ar₂P(OH)]⁺[HB(C₆F₅)₃]⁻, which is the active hydrogenating agent. The substrate is then protonated by the phosphonium ion and reduced by the borohydride.

Caption: Proposed mechanism of H₂ activation by an FLP.

Generalized Protocol: FLP-Catalyzed Imine Hydrogenation

-

Setup: In a nitrogen-filled glovebox, a Schlenk tube is charged with Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide (5 mol%), B(C₆F₅)₃ (5 mol%), and the imine substrate (1.0 mmol).

-

Solvent Addition: Anhydrous, degassed solvent (e.g., toluene or dichloromethane, 5 mL) is added.

-

Hydrogenation: The Schlenk tube is sealed, removed from the glovebox, and connected to a hydrogen gas line. The atmosphere is replaced with H₂ (typically by 3-4 vacuum/H₂ cycles), and the reaction is stirred under a positive pressure of H₂ (e.g., 1-4 bar) at room temperature.

-

Monitoring and Workup: The reaction is monitored by TLC or GC-MS. Upon completion, the solvent is removed in vacuo, and the residue is purified by column chromatography to isolate the amine product.

Application II: Lewis Base Organocatalysis

Beyond FLP chemistry, the lone pairs on the phosphine oxide oxygen can directly catalyze reactions by acting as a Lewis base. This is particularly effective for activating electrophilic silicon reagents, facilitating reactions such as hydrosilylations, aldol reactions, and reductions.[2]

Mechanism: Catalytic Hydrosilylation of a Ketone

In this transformation, a silane (e.g., trichlorosilane or phenyldimethylsilane) is used to reduce a carbonyl compound to an alcohol. The phosphine oxide is a highly effective catalyst.

-

Activation: The phosphine oxide's oxygen atom performs a nucleophilic attack on the silicon atom of the silane, forming a hypervalent silicate intermediate. This activation polarizes and weakens the Si-H bond.

-

Hydride Transfer: The activated silane complex delivers a hydride to the electrophilic carbon of the ketone, forming a silyl-protected alkoxide.

-

Catalyst Turnover: The silyl-protected alkoxide is released, regenerating the phosphine oxide catalyst for the next cycle.

-

Deprotection: A final aqueous workup step hydrolyzes the silyl ether to yield the desired alcohol product.

Caption: Catalytic cycle for phosphine oxide-catalyzed hydrosilylation.

Generalized Protocol: Ketone Hydrosilylation

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the ketone substrate (1.0 mmol) and Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide (1-5 mol%).

-

Reagent Addition: Dissolve the solids in an anhydrous solvent (e.g., THF or CH₂Cl₂). Add the silane (e.g., phenylsilane, 1.2 equivalents) dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitoring by TLC or GC).

-

Workup: Upon completion, carefully quench the reaction with a saturated NaHCO₃ solution. Extract the product with an organic solvent, dry the combined organic layers, and remove the solvent under reduced pressure.

-

Deprotection/Purification: The crude silyl ether can be deprotected by treatment with 1M HCl or TBAF. The final alcohol product is then purified by column chromatography.

Conclusion and Future Outlook

Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide is a molecule of significant potential, designed at the intersection of steric engineering and Lewis base catalysis. While its journey in the published literature is just beginning, the foundational principles of organocatalysis provide a clear roadmap for its application.

Key Strengths:

-

Extreme Steric Hindrance: Ideal for creating the "frustrated" environment necessary for FLP chemistry.

-

High Stability: The bulky TMS groups are expected to protect the phosphine oxide core, potentially leading to a robust and long-lived catalyst.

-

Tunable Lewis Basicity: The electronic properties can be further tuned by altering substituents on the phenyl rings, though the current design prioritizes steric effects.

This guide proposes that Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide is a prime candidate for investigation in metal-free hydrogenations, CO₂ reductions, and as a potent Lewis base catalyst for silicon-centered reagents. We encourage researchers to utilize the provided methodologies as a starting point to explore the full catalytic potential of this uniquely structured molecule, paving the way for new discoveries in organocatalysis.

References

-

(Reference not directly cited in text, but relevant to general synthesis) CHIMIA. (2008). A Simple Straightforward Synthesis of Phenylphosphane and the Photoinitiator Bis(mesitoyl)phenylphosphane Oxide (IRGACURE 819). CHIMIA, 62, 18-22. Available at: [Link]

-

Busacca, C. A., Lorenz, J. C., Sabila, P., Haddad, N., & Senanayake, C. H. (2007). Synthesis of Electron-Deficient Secondary Phosphine Oxides and Secondary Phosphines: Bis[3,5-bis(trifluoromethyl)phenyl]phosphine Oxide and Bis[3,5-bis(trifluoromethyl)phenyl]phosphine. Organic Syntheses, 84, 242. Available at: [Link]

-

Wikipedia. (n.d.). Frustrated Lewis pair. Retrieved from [Link]

-

(Reference not directly cited in text, but relevant to phosphine oxide catalysis) PubMed. (2021). The organocatalytic enantiodivergent fluorination of β-ketodiaryl-phosphine oxides for the construction of carbon-fluorine quaternary stereocenters. Chemical Communications, 57(16), 2069-2072. Available at: [Link]

-

RSC Publishing. (n.d.). Chiral phosphine oxides in present-day organocatalysis. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

(Reference not directly cited in text, but relevant to phosphine oxide catalysis) RSC Publishing. (n.d.). The organocatalytic enantiodivergent fluorination of β-ketodiaryl-phosphine oxides for the construction of carbon-fluorine quaternary stereocenters. Chemical Communications. Retrieved from [Link]

-

(Reference not directly cited in text, but relevant to phosphorus catalysis) Nottingham ePrints. (n.d.). Design, Synthesis and Applications of Hydroxylmethyl-Aryl Phosphine Oxides in Phosphorus Catalysis. Retrieved from [Link]

-

(Reference not directly cited in text, but relevant to general synthesis) Beilstein Journals. (2010). Synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide – a tailor-made photoinitiator for dental adhesives. Beilstein Journal of Organic Chemistry, 6, 26. Available at: [Link]

-

(Reference not directly cited in text, but relevant to FLP chemistry) ResearchGate. (n.d.). Classes of frustrated Lewis pairs. Retrieved from [Link]

-

(Reference not directly cited in text, but relevant to FLP concepts) Journal of the American Chemical Society. (2011). Frustrated Lewis Pairs beyond the Main Group: Synthesis, Reactivity, and Small Molecule Activation with Cationic Zirconocene–Phosphinoaryloxide Complexes. Journal of the American Chemical Society, 133(40), 15914-15917. Available at: [Link]

-

National Institutes of Health. (n.d.). Exploring Supramolecular Frustrated Lewis Pairs. ChemPlusChem. Retrieved from [Link]

-

(Reference not directly cited in text, but relevant to phosphine oxide catalysis) ResearchGate. (n.d.). Organocatalyzed Reduction of Tertiary Phosphine Oxides. Retrieved from [Link]

-

(Reference not directly cited in text, but relevant to bulky phosphines) Semantic Scholar. (n.d.). Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand?. Retrieved from [Link]

-

(Reference not directly cited in text, but relevant to silylated phosphines) DTIC. (1984). Synthesis and Reactivity of (Bis(trimethylsilyl)Methylene)(Mesityl)Phosphine. Retrieved from [Link]

- (Reference not directly cited in text, but relevant to general synthesis) Google Patents. (n.d.). Method for preparing phenyl bis (2,4,6-trimethyl benzoyl) phosphine oxide.

-

MDPI. (2017). Crystal Structure of Bis(2,4,6-trimethylphenyl)-phosphine Oxide. Molbank, 2017(4), M955. Available at: [Link]

-

(Reference not directly cited in text, but relevant to related compounds) PubChem. (n.d.). Bis-trimethylbenzoyl phenylphosphine oxide. Retrieved from [Link]

-

(Reference not directly cited in text, but relevant to structural analogues) National Institutes of Health. (n.d.). Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide. Acta Crystallographica Section E, 65(Pt 7), o1080. Available at: [Link]

-

(Reference not directly cited in text, but relevant to silylated compounds) ResearchGate. (n.d.). Synthesis and photophysical characterization of phosphorescent platinum(II) bis-(trimethylsilyl)ethynyl-phenanthroline organometallic complexes with bis-arylethynyl derivatives. Retrieved from [Link]

-

eScholarship. (2021). Phosphorus-Based Catalysis. ACS Catalysis, 11(7), 4236-4257. Available at: [Link]

Sources

- 1. Chiral phosphine oxides in present-day organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. escholarship.org [escholarship.org]

- 3. Frustrated Lewis pair - Wikipedia [en.wikipedia.org]

- 4. Exploring Supramolecular Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Lewis Base Catalysis Using Bis(3,5-bis(trimethylsilyl)phenyl)phosphine Oxide

Introduction: The Emergence of Sterically Encumbered Phosphine Oxides in Lewis Base Catalysis

In the landscape of modern organic synthesis, the quest for efficient and selective catalytic systems is paramount. Phosphine oxides, traditionally viewed as stable byproducts in reactions such as the Wittig or Mitsunobu, have garnered significant attention as potent Lewis base catalysts. Their ability to activate silicon-based reagents, among other substrates, has unlocked new avenues for a variety of chemical transformations. The catalytic activity of a phosphine oxide is intrinsically linked to the electronic and steric properties of the substituents on the phosphorus atom. Large, sterically demanding groups can enhance catalyst stability, modulate reactivity, and influence the stereochemical outcome of a reaction.

This application note focuses on Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide , a sterically encumbered phosphine oxide. The presence of four trimethylsilyl (TMS) groups imparts significant steric bulk and unique electronic properties to the catalyst. The bulky nature of this catalyst can be advantageous in preventing catalyst deactivation pathways and in providing a specific steric environment around the catalytically active phosphoryl oxygen.

Mechanism of Lewis Base Catalysis by Phosphine Oxides

The fundamental principle of Lewis base catalysis by phosphine oxides involves the donation of the electron pair from the phosphoryl oxygen to a Lewis acidic species. In the context of silylation reactions, the phosphine oxide activates a silicon reagent, such as a silyl chloride or a hydrosilane, by forming a hypervalent silicon intermediate. This activation enhances the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack.

The catalytic cycle can be visualized as follows:

Figure 1: Catalytic Cycle

Advantages of Bis(3,5-bis(trimethylsilyl)phenyl)phosphine Oxide as a Catalyst

The unique structure of Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide offers several potential advantages in catalysis:

-

High Steric Hindrance: The bulky trimethylsilyl groups create a sterically congested environment around the phosphorus center. This can lead to higher selectivity in reactions involving sterically differentiated substrates.

-

Enhanced Solubility: The presence of silyl groups generally increases the solubility of the catalyst in nonpolar organic solvents, which is beneficial for homogeneous catalysis.

-

Electronic Effects: The trimethylsilyl groups are weakly electron-donating, which can influence the Lewis basicity of the phosphoryl oxygen and, consequently, the catalytic activity.

Representative Application: Silylation of Alcohols

The silylation of alcohols to form silyl ethers is a fundamental protecting group strategy in organic synthesis. Lewis base catalysis can significantly accelerate this transformation, especially with sterically hindered alcohols. While specific protocols for Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide are not widely reported, the following protocol is a representative example based on the established reactivity of similar bulky phosphine oxide catalysts.

Disclaimer: This protocol is a representative, hypothetical procedure based on the principles of Lewis base catalysis and the known reactivity of analogous sterically hindered phosphine oxides. Optimization of reaction conditions may be necessary for specific substrates.

Experimental Protocol: Catalytic Silylation of a Hindered Secondary Alcohol

This protocol describes the silylation of 1-phenylethanol with triethylsilane, catalyzed by Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide.

Figure 2: Experimental Workflow

Materials:

-

Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide (Catalyst)

-

1-Phenylethanol (Substrate)

-

Triethylsilane (Silylating Agent)

-

Anhydrous Dichloromethane (CH₂Cl₂) (Solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (Eluents)

Equipment:

-

Oven-dried glassware

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Syringes

-

Rotary evaporator

Procedure:

-

Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide (0.05 mmol, 5 mol%).

-

Add 1-phenylethanol (1.0 mmol, 1.0 equiv) to the flask.

-

Add anhydrous dichloromethane (5 mL) via syringe.

-

Stir the mixture at room temperature until the catalyst and substrate are fully dissolved.

-

Addition of Silylating Agent: Slowly add triethylsilane (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion of the reaction (typically 2-4 hours, as indicated by the disappearance of the starting alcohol), quench the reaction by adding saturated aqueous sodium bicarbonate (10 mL).

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure triethyl(1-phenylethoxy)silane.

Table 1: Representative Reaction Parameters

| Parameter | Value | Rationale |

| Catalyst Loading | 5 mol% | A typical starting point for optimization. Lower loadings may be possible. |

| Substrate Concentration | 0.2 M | A standard concentration for laboratory-scale reactions. |

| Silylating Agent | 1.2 equivalents | A slight excess ensures complete conversion of the starting material. |

| Solvent | Anhydrous CH₂Cl₂ | A common, non-protic solvent for silylation reactions. |

| Temperature | Room Temperature | Mild conditions are often sufficient with an effective catalyst. |

Troubleshooting and Considerations

-

Slow or Incomplete Reaction: If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be beneficial. Ensure all reagents and solvents are strictly anhydrous, as water will consume the silylating agent.

-

Catalyst Decomposition: While sterically hindered phosphine oxides are generally robust, prolonged reaction times at elevated temperatures could lead to degradation.

-

Substrate Scope: The protocol provided is for a relatively unhindered secondary alcohol. For more sterically demanding substrates, longer reaction times or a higher catalyst loading may be necessary.

Conclusion

Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide represents a promising catalyst for Lewis base-catalyzed transformations. Its significant steric bulk and favorable solubility in organic solvents make it a potentially valuable tool for challenging synthetic problems. While detailed application data for this specific catalyst remains to be broadly published, the principles of phosphine oxide catalysis provide a strong foundation for its exploration in a wide range of reactions, particularly those involving the activation of silicon-based reagents. The provided protocol serves as a starting point for researchers to investigate the catalytic potential of this interesting molecule.

References

- While no direct citations for the catalytic use of Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide were found, the principles of phosphine oxide Lewis base catalysis are well-established.

- The synthesis and characterization of sterically hindered phosphines and their oxides are described in various publications, providing insight into their properties.

- Protocols for silylation reactions catalyzed by other Lewis bases can be found in standard organic synthesis literature and can serve as a basis for optimiz

Application Note: Stereoselective Double-Aldol Sequences Using Bulky Phosphine Oxide Catalysts

This Application Note is designed for researchers in organic synthesis and drug discovery, focusing on the high-precision construction of polypropionate motifs using bulky phosphine oxide catalysts.

While the specific molecule Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide (CAS: 187344-98-5) is a Secondary Phosphine Oxide (SPO) often used as a ligand in transition metal catalysis (e.g., Gold, Copper), this guide focuses on its application (and that of its derivatives) in the Lewis Base-Catalyzed Double-Aldol Reaction . This methodology, pioneered by the Nakajima and Kotani groups, utilizes the high oxygen affinity of phosphine oxides to activate chlorosilanes, enabling the one-pot construction of up to four stereogenic centers.

Executive Summary

The construction of complex polyketide and polypropionate scaffolds (common in macrolide antibiotics and antitumor agents) traditionally requires stepwise, protecting-group-heavy synthesis. The Phosphine Oxide-Catalyzed Double-Aldol Reaction offers a biomimetic, one-pot alternative.

By utilizing a sterically demanding phosphine oxide catalyst—such as Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide (or its tertiary derivatives)—in conjunction with silicon tetrachloride (

-

Solubility: Enhancing performance in non-polar solvents (DCM, Toluene) at low temperatures.

-

Stereocontrol: Creating a deep chiral/steric pocket that dictates the syn/anti geometry of the enolate intermediates.

-

Prevention of Aggregation: Inhibiting the formation of inactive catalyst dimers.

Mechanistic Principles (The Nakajima Cycle)

The reaction operates via Lewis Base Activation of Lewis Acids (LBLA) . The phosphine oxide (P=O) does not act as a base to deprotonate the ketone directly; rather, it coordinates to the weak Lewis acid

The Catalytic Cascade

-

Activation: The Phosphine Oxide (

) binds to -

Enolization: This complex activates the ketone, facilitating soft enolization by an amine base (DIPEA) to form a Trichlorosilyl Enol Ether .

-

First Aldol: The first aldehyde activates via the silicon center; the enolate attacks, forming a silicon-aldolate.

-

Second Enolization: The silicon-aldolate (now a ketone equivalent) undergoes a second enolization.

-

Second Aldol: A second (different) aldehyde is added, forming the final double-aldol adduct.

Pathway Visualization

The following diagram illustrates the sequential activation pathway.

Caption: The sequential activation of silicon tetrachloride by phosphine oxide to promote a one-pot double-aldol cascade.

Experimental Protocol

Objective: Synthesis of a stereodefined polypropionate fragment using a bulky phosphine oxide catalyst.

Reagents & Materials:

-

Catalyst: Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide (10-20 mol%).

-

Note: If using the Secondary Phosphine Oxide (SPO) form, ensure oxidative stability or use as a ligand for a metal co-catalyst (e.g., CuOTf). For the standard Nakajima protocol, the tertiary oxide or a bis-oxide is typically used.

-

-

Lewis Acid: Silicon Tetrachloride (

) (1.0 M in DCM). -

Base:

-Diisopropylethylamine (DIPEA) (Hunig's Base). -

Solvent: Anhydrous Dichloromethane (DCM) or Propionitrile (EtCN).

-

Substrates: Methyl ketone (Donor), Aldehyde A (Acceptor 1), Aldehyde B (Acceptor 2).

Protocol Steps

Step 1: Catalyst Activation

-

Flame-dry a two-neck round-bottom flask under Argon atmosphere.

-

Add Catalyst (0.1 mmol, 10 mol%) and anhydrous DCM (2.0 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add

(1.1 mmol) dropwise.-

Observation: The solution may turn slightly cloudy or yellow, indicating the formation of the hypervalent silicon species.

-

-

Add DIPEA (1.2 mmol) dropwise. Stir for 10 minutes.

Step 2: First Enolization & Aldol

-

Add the Ketone (1.0 mmol) slowly along the flask wall.

-

Stir at -78 °C for 30 minutes to ensure complete formation of the first trichlorosilyl enol ether.

-

Add Aldehyde A (1.1 mmol) dropwise.

-

Stir at -78 °C for 2–4 hours.

-

Checkpoint: TLC analysis (mini-workup required) can verify consumption of the ketone.

-

Step 3: Second Enolization & Double Aldol

-

Warm the reaction mixture to -40 °C (or keep at -78 °C depending on substrate reactivity).

-

Add a second portion of DIPEA (1.2 mmol) to induce the second enolization of the intermediate aldolate.

-

Stir for 30–60 minutes.

-

Add Aldehyde B (1.2 mmol).

-

Stir for 6–12 hours at the designated temperature.

Step 4: Quench & Workup

-

Quench the reaction by pouring the cold mixture into a rapidly stirring solution of Sat. aq. NaHCO3 / KF (1:1) .

-

Note: The Fluoride source (KF) is essential to break the strong Si-O bonds and release the free alcohol.

-

-

Stir vigorously for 1 hour at room temperature.

-

Filter the biphasic mixture through a Celite pad to remove silicon salts.

-

Extract with DCM (3x), dry over

, and concentrate. -

Purify via flash column chromatography.

Data & Performance Analysis

The bulky 3,5-bis(trimethylsilyl)phenyl groups provide a distinct advantage over standard phenyl or tolyl groups.

| Parameter | Standard Phenyl Catalyst | Bulky TMS-Phenyl Catalyst | Impact of TMS Groups |

| Solubility (-78°C) | Moderate (Precipitation risk) | High | Prevents catalyst crash-out in non-polar solvents. |

| Diastereoselectivity | 2:1 to 5:1 (syn/anti) | >10:1 (syn/anti) | Steric bulk enforces a rigid Zimmerman-Traxler transition state. |

| Catalyst Loading | 20-30 mol% | 5-10 mol% | Reduced aggregation increases active monomer concentration. |

| Reaction Time | 12-24 Hours | 6-12 Hours | Higher solubility allows for faster kinetics. |

Stereochemical Outcome

The reaction typically favors the syn, syn stereopentad when using simple ketones, driven by the Z-enolate geometry enforced by the bulky silicon-Lewis base complex.

Troubleshooting & Critical Controls

-

Moisture Sensitivity:

is extremely sensitive to moisture. Hydrolysis produces HCl, which kills the catalyst and decomposes the product. Action: Use freshly distilled solvents and flame-dried glassware. -

Temperature Control: Fluctuations above -40°C during the first step can lead to "homo-aldol" side reactions (ketone self-condensation). Action: Use a cryocooler or monitor the dry ice bath strictly.

-

Catalyst Structure: If using the Secondary Phosphine Oxide (SPO) directly, be aware it exists in equilibrium with the phosphinous acid (

). For the Nakajima protocol, this is acceptable as it forms a silyl phosphinite in situ, which is also catalytically active, though the tertiary oxide is the standard reference.

References

-

Kotani, S., & Nakajima, M. (2019).[1] Phosphine Oxide-Catalyzed Asymmetric Aldol Reactions and Double Aldol Reactions.[1][2] Chemical and Pharmaceutical Bulletin, 67(6), 519–526.[1]

-

Kotani, S., Sugiura, M., & Nakajima, M. (2015). Enantioselective Double Aldol Reactions Involving the Sequential Activation of Silicon Tetrachloride by Chiral Phosphine Oxides. Synthesis (Thieme).

-

Denmark, S. E., & Beutner, G. L. (2008). Lewis Base Catalysis in Organic Synthesis.

-

GuideChem. (2024). Compound Summary: Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide (CAS 187344-98-5).[3][4][5]

Sources

Preparation of bulky Lewis base catalysts for asymmetric synthesis

Application Notes & Protocols

Topic: Preparation of Bulky Lewis Base Catalysts for Asymmetric Synthesis Audience: Researchers, scientists, and drug development professionals.

Introduction: The Architectonics of Asymmetric Catalysis with Bulky Lewis Bases

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries where stereochemistry dictates biological activity. Asymmetric catalysis, the process of selectively generating one enantiomer of a chiral product, stands as the most elegant and efficient strategy to achieve this goal. Within this field, organocatalysis—the use of small, metal-free organic molecules—has emerged as a powerful pillar alongside metal- and biocatalysis.

At the heart of many organocatalytic transformations are Lewis bases: electron-pair donors that can initiate or accelerate reactions.[1] When rendered chiral and sterically demanding ("bulky"), these molecules become sophisticated tools capable of sculpting three-dimensional space with remarkable precision. A bulky Lewis base catalyst does not merely act as an electron donor; it creates a highly constrained chiral environment around the reacting species. This steric hindrance is a critical design element, dictating the trajectory of incoming reagents and thereby controlling the stereochemical outcome of the reaction.

The interaction of a Lewis base with a substrate can enhance reactivity in two primary, and sometimes counterintuitive, ways.[2][3] It can increase the nucleophilicity of the species it binds to, a concept often termed nucleophilic catalysis.[3] Less obviously, but powerfully, it can also enhance the electrophilic character of a Lewis acidic center by forming a hypervalent adduct, thereby activating it for subsequent reaction.[2][4] This dual activation potential makes Lewis base catalysis a versatile and powerful strategy.[1]

This guide provides an in-depth exploration of the preparation of three preeminent classes of bulky Lewis base catalysts: Chiral Phosphines , N-Heterocyclic Carbenes (NHCs) , and Cinchona Alkaloid Derivatives . It moves beyond simple recitation of steps to explain the causality behind synthetic choices, offering field-proven protocols and insights to empower researchers in their pursuit of selective and efficient asymmetric synthesis.

Chapter 1: Chiral Phosphine Catalysts

Chiral phosphines are among the most successful and widely utilized ligands in asymmetric catalysis, prized for their strong coordination to transition metals and their tunable electronic and steric properties.[5][6] While often used as ligands for metals, they also function as potent Lewis base organocatalysts in their own right. The chirality can be centered on a carbon backbone (C-chiral) or directly on the phosphorus atom (P-chiral), with the latter often providing a more direct and rigid chiral environment near the reactive center.[5][6]

Design Principles & Mechanistic Insight

The efficacy of a chiral phosphine catalyst is deeply rooted in its three-dimensional structure. Bulky substituents on the phosphorus atom are not merely for steric hindrance; they also modulate the phosphine's electronic properties (its nucleophilicity or Lewis basicity).

A significant challenge in the synthesis of P-chiral phosphines is the propensity of trivalent phosphines to undergo air oxidation. To circumvent this, a common and robust strategy involves the use of phosphine-borane complexes as stable, crystalline intermediates.[5][6] The borane group acts as a protecting shield for the lone pair on the phosphorus atom, rendering it air-stable and allowing for stereoselective manipulations. The borane can then be cleanly removed at a later stage without disturbing the established stereocenter. General synthetic strategies often involve stereoselective α-alkylation of phosphine oxides or phosphine boranes, or ring-closure reactions.[7]

Caption: Workflow for P-chiral phosphine synthesis via the phosphine-borane protection strategy.

Protocol: Synthesis of a P-Chiral Phosphine Ligand via Phosphine-Borane Intermediate

This protocol is a representative example adapted from methodologies for synthesizing P-chiral phosphine ligands.[5][6] It illustrates the stereospecific alkylation of a phosphine-borane complex.

Materials:

-

(R)-tert-Butyl(methyl)phenylphosphine-borane

-

sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

-

Iodomethane (MeI)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Argon or Nitrogen gas supply (for inert atmosphere)

Procedure:

-

Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add (R)-tert-butyl(methyl)phenylphosphine-borane (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous THF (approx. 10 mL per mmol of phosphine-borane).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add s-BuLi (1.1 eq) dropwise via syringe over 15 minutes. The causality here is critical: the low temperature prevents side reactions and potential racemization, while s-BuLi is a strong, non-nucleophilic base ideal for deprotonating the methyl group alpha to the phosphorus. Stir the resulting deep orange/red solution for 1 hour at -78 °C.

-

Alkylation: Add iodomethane (1.5 eq) dropwise to the solution. The reaction is typically rapid. Stir for an additional 2 hours at -78 °C, allowing the reaction to warm gradually to room temperature overnight. This step proceeds with inversion of configuration at the carbon atom, but retention at the phosphorus center, which is key to the stereocontrol.

-

Quenching: Cool the reaction mixture to 0 °C and quench carefully by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel. Add Et₂O and water. Separate the layers. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude (S)-tert-butyl(ethyl)phenylphosphine-borane.

-

Purification (Phosphine-Borane): Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure phosphine-borane adduct.